Stereochemical Distinction: Comparing the (3S,4S,5R)-Enantiomer to the (3S,4R,5S)-Diastereoisomer
ent-Oseltamivir Phosphate, the (3S,4S,5R)-enantiomer, is a distinct stereoisomer from the pharmacologically active (3R,4R,5S)-oseltamivir and from other diastereoisomers like the (3S,4R,5S)-isomer. A 2017 study by Hajzer et al. synthesized and evaluated the (3S,4R,5S)-diastereoisomer, finding its in vitro antiviral potency against the A/Perth/265/2009(H5N1) strain was 'comparable' to oseltamivir, while other diastereoisomers displayed 'lower' activity [1]. This highlights that even stereoisomers with similar carbon skeletons can exhibit varying levels of biological activity. The (3S,4S,5R)-enantiomer, with its specific spatial orientation, is primarily valued for its unique analytical properties, not its therapeutic equivalence.
| Evidence Dimension | In vitro antiviral activity against influenza A H5N1 |
|---|---|
| Target Compound Data | No direct antiviral activity data found in provided sources; primary use is as an analytical reference standard. |
| Comparator Or Baseline | (3S,4R,5S)-diastereoisomer of oseltamivir (comparator); Oseltamivir phosphate (baseline) |
| Quantified Difference | Comparator's activity reported as 'comparable' to oseltamivir, while other diastereoisomers were 'lower'. |
| Conditions | In vitro virus-inhibition assay against Tamiflu-sensitive influenza viral strain A/Perth/265/2009(H5N1) |
Why This Matters
This class-level inference demonstrates that stereochemical configuration dictates biological interaction, reinforcing the need for a well-characterized, single enantiomer for analytical reference to avoid confounding biological results in assays.
- [1] Hajzer, V., Fišera, R., Latika, A., Durmis, J., Kollár, J., Frecer, V., Tučeková, Z., Miertuš, S., Kostolanský, F., Varečková, E., & Šebesta, R. (2017). Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(8), 1828-1841. View Source
